

# A Comparative Guide to the Bioavailability of Dasatinib Formulations

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## Compound of Interest

Compound Name: *Dasatinib-d4*

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This guide provides an objective comparison of the bioavailability of various formulations of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following sections present key pharmacokinetic data, detailed experimental methodologies, and visual representations of Dasatinib's mechanism of action and the workflow of typical bioavailability studies.

## Comparative Pharmacokinetic Data

The oral bioavailability of Dasatinib can be influenced by its formulation, affecting key pharmacokinetic parameters that are crucial for therapeutic efficacy and safety. The following table summarizes data from comparative bioavailability and bioequivalence studies of different Dasatinib formulations, including the innovator product (Sprycel®, crystalline monohydrate), generic versions, a novel anhydrate formulation, and an amorphous solid dispersion (ASD) formulation.

Formulation Comparison	Dose	Subjects	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Key Findings & Bioequivalence Assessment
Generic vs. Innovator (Sprycel®)	100 mg	12 CML-CP Patients	Test: 209.01 ± 58.69 Ref: 223.07 ± 79.51	Test: 1.1 ± 0.8 Ref: 1.1 ± 0.8	AUC <sub>0-∞</sub> Test: 646.65 ± 185.67 AUC <sub>0-t</sub> Test: 695.84 ± 273.40 AUC <sub>0-∞</sub> Ref: 668.11 ± 186.00 AUC <sub>0-t</sub> Ref: 712.42 ± 278.08	The two formulations were found to be bioequivalent.[1]
Generic (Abbott) vs. Innovator (Sprycel®) - Fasting	100 mg	32 Healthy Volunteers	-	-	-	Bioequivalence was demonstrated. The 90% CI for AUC <sub>0-t</sub> was 84.84% - 116.94%. For Cmax, a scaled-average bioequivalence approach was used due to high

variability.

[2]

Bioequivalence was demonstrated. The 90% CI for Cmax and AUC0-t were 102.34% - 120.53% and 100.72% - 112.80%, respectively. [2]

Generic (Abbott) vs. Innovator (Sprycel®) - Fed

100 mg

37 Healthy Volunteers

-

-

-

Anhydrate vs. Monohydrate (Innovator)

Test: 110.6 mgRef: 140 mg

80 Healthy Volunteers

-

-

-

The rate and extent of absorption were equivalent. The anhydrate formulation showed substantially lower intra- and inter-subject variability in exposure. [3][4][5]

<p>Amorphous Solid Dispersion (ASD) (XS004) vs. Crystalline (Innovator)</p>	<p>Test: 100 mgRef: 140 mg</p>	<p>Healthy Volunteers</p>	<p>LS Geometric Mean Ratio: 101%</p>	<p>Test: 1.25 (median)Ref: 1.25 (median)</p>	<p>AUC0-infLS Geometric Mean Ratio: 92%</p>	<p>The 100 mg ASD formulation was bioequivalent to the 140 mg crystalline formulation, with significantly reduced inter-subject variability in Tmax.[6]</p>
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<p>Amorphous Solid Dispersion (ASD) vs. Physical Mixture</p>	<p>-</p>	<p>-</p>	<p>ASD was 2.0-fold higher</p>	<p>ASD was 4.3-fold faster</p>	<p>AUC0-∞ASD was 1.5-fold higher</p>	<p>ASD formulation significantly improved dissolution and oral bioavailability compared to a physical mixture of the drug and polymer.[7][8][9]</p>
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## Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the reliability of the findings. A generalized methodology for a comparative bioavailability/bioequivalence study of an oral solid dosage form of Dasatinib is outlined below.

#### Study Design:

A typical study is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study.<sup>[10]</sup> This design is employed for both fasting and fed conditions to assess the influence of food on drug absorption. A sufficient washout period is maintained between the two periods to ensure the complete elimination of the drug from the previous period.

#### Study Population:

Healthy adult male and female subjects are typically recruited for these studies.<sup>[10]</sup> The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.

#### Drug Administration and Sample Collection:

- **Fasting Studies:** Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.
- **Fed Studies:** A standardized high-fat, high-calorie meal is served to the subjects, and the drug is administered shortly after.
- **Blood Sampling:** Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose). Plasma is separated and stored frozen until analysis.

#### Bioanalytical Method:

The concentration of Dasatinib in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.<sup>[11]</sup>

#### Pharmacokinetic and Statistical Analysis:

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

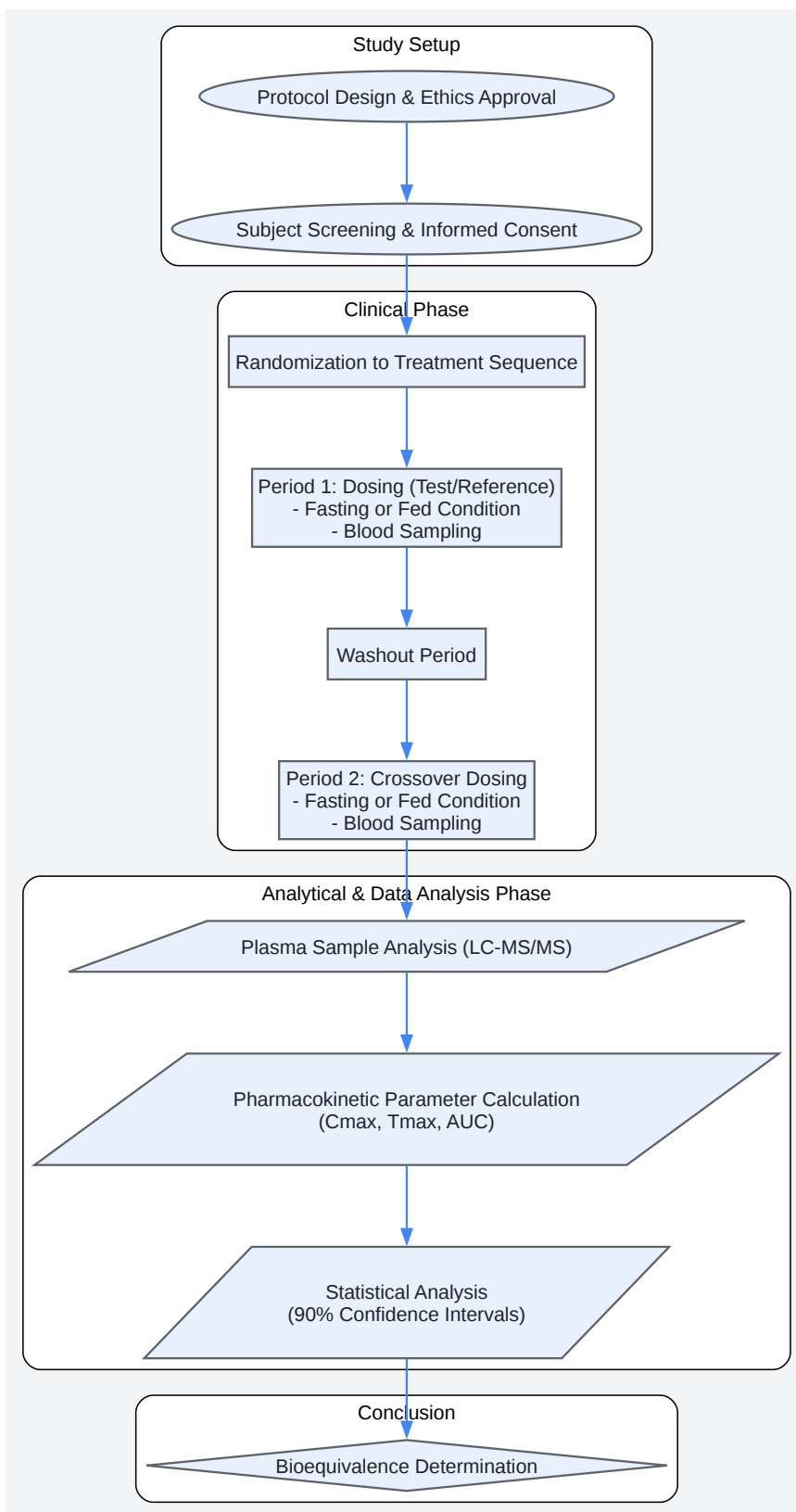
- C<sub>max</sub>: Maximum observed plasma concentration.
- T<sub>max</sub>: Time to reach C<sub>max</sub>.
- AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC<sub>0-∞</sub>: Area under the plasma concentration-time curve from time zero to infinity.

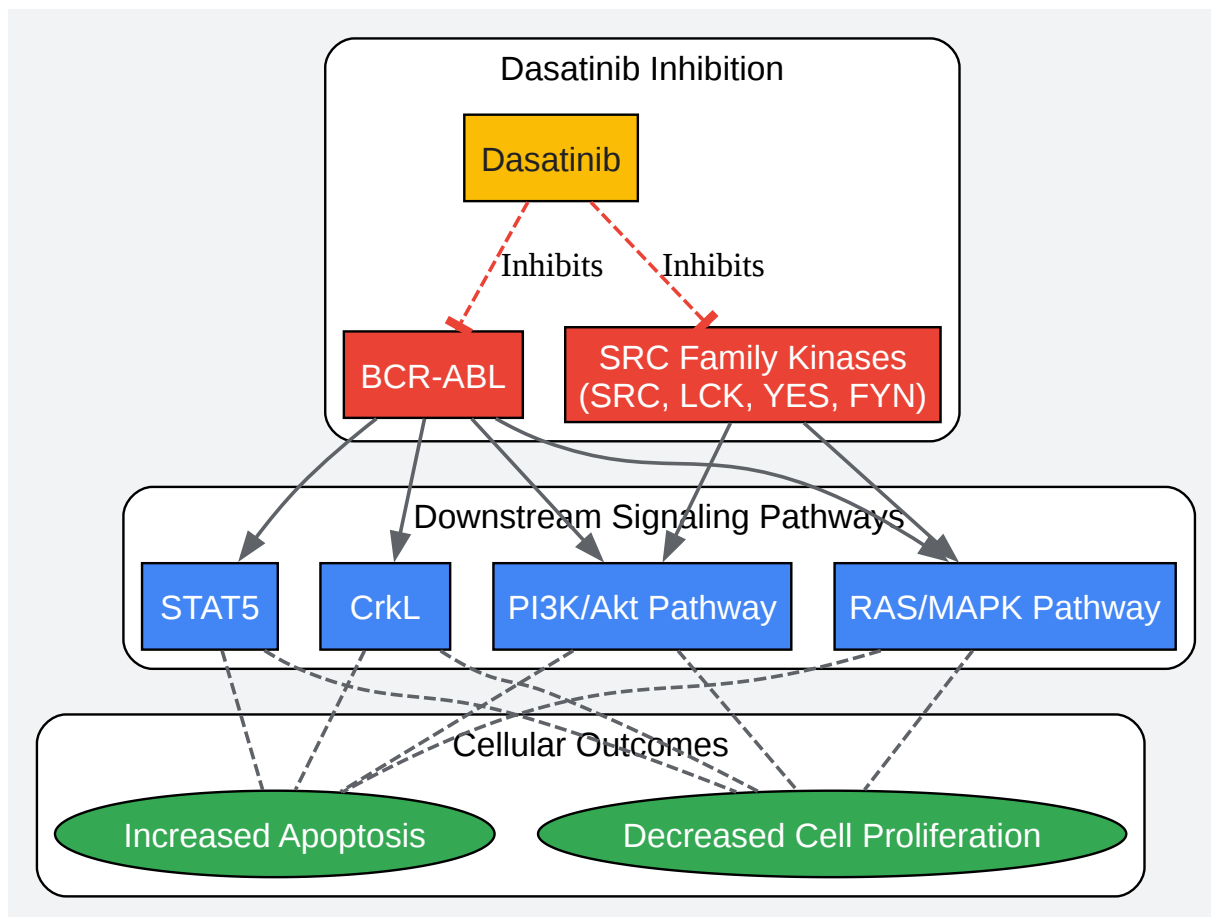
Bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios for C<sub>max</sub> and AUC. For a drug to be considered bioequivalent, these 90% CIs must fall within the predetermined range of 80.00% to 125.00%.<sup>[2]</sup>

## Visualizations

### Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for an oral solid dosage form.





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